4-acetoxy TMT (iodide)
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Overview
Description
4-Acetoxy-N,N,N-trimethyltryptammonium iodide is a quaternary ammonium salt derived from tryptamine. It is a functional analog of aeruginascin, a compound found in certain species of psilocybin-containing mushrooms
Preparation Methods
The synthesis of 4-acetoxy-N,N,N-trimethyltryptammonium iodide typically involves the methylation of 4-acetoxy-N,N-dimethyltryptamine fumarate with excess iodomethane . The resulting product is then hydrolyzed in aqueous acetic acid to yield 4-hydroxy-N,N,N-trimethyltryptammonium iodide . The compound can be purified by recrystallization from methanolic solutions .
Chemical Reactions Analysis
4-Acetoxy-N,N,N-trimethyltryptammonium iodide undergoes several types of chemical reactions:
Hydrolysis: In aqueous acetic acid, it is hydrolyzed to 4-hydroxy-N,N,N-trimethyltryptammonium iodide.
Oxidation and Reduction:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common reagents used in these reactions include iodomethane for methylation and acetic acid for hydrolysis . The major products formed from these reactions are typically the hydrolyzed or methylated derivatives of the original compound.
Scientific Research Applications
4-Acetoxy-N,N,N-trimethyltryptammonium iodide has several applications in scientific research:
Pharmacological Studies: It is used to study the binding affinity and activity at various serotonin receptors, including serotonin 1D and serotonin 2B receptors.
Neurochemical Research: The compound is investigated for its effects on serotonin transporters and its potential to inhibit serotonin uptake.
Psychedelic Research:
Mechanism of Action
The mechanism of action of 4-acetoxy-N,N,N-trimethyltryptammonium iodide involves its interaction with serotonin receptors and transporters. It has been shown to have low micromolar affinity for serotonin 1D and serotonin 2B receptors, where it acts as a weak partial agonist . Additionally, it displays sub-micromolar affinity for the serotonin transporter, inhibiting serotonin uptake in transfected cells and rat brain tissue . These interactions suggest that the compound may modulate serotonergic signaling pathways, although it does not exhibit significant activity at the serotonin 2A receptor, which is typically associated with psychedelic effects .
Comparison with Similar Compounds
4-Acetoxy-N,N,N-trimethyltryptammonium iodide can be compared to other similar compounds, such as:
4-Hydroxy-N,N,N-trimethyltryptammonium iodide: The hydrolyzed form of 4-acetoxy-N,N,N-trimethyltryptammonium iodide, which also interacts with serotonin receptors and transporters.
4-Acetoxy-N,N-dimethyltryptamine: A precursor in the synthesis of 4-acetoxy-N,N,N-trimethyltryptammonium iodide, known for its psychoactive properties.
The uniqueness of 4-acetoxy-N,N,N-trimethyltryptammonium iodide lies in its quaternary ammonium structure, which distinguishes it from other tryptamine derivatives and influences its pharmacological profile .
Properties
Molecular Formula |
C15H21IN2O2 |
---|---|
Molecular Weight |
388.24 g/mol |
IUPAC Name |
2-(4-acetyloxy-1H-indol-3-yl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C15H21N2O2.HI/c1-11(18)19-14-7-5-6-13-15(14)12(10-16-13)8-9-17(2,3)4;/h5-7,10,16H,8-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MTXCVVIYLGOXRG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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